

A comparative study on the endocrine-disrupting activity of various benzophenone analogues

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Compound of Interest

Compound Name: **Benzophenone-9**

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Unmasking Endocrine Disruptors: A Comparative Analysis of Benzophenone Analogues

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A comprehensive review of scientific literature reveals significant endocrine-disrupting activity among various benzophenone (BP) analogues, a class of compounds widely used as UV filters in sunscreens and other personal care products. This guide provides a comparative analysis of their effects on estrogen, androgen, and thyroid signaling pathways, supported by experimental data from *in vitro* and *in vivo* studies. The findings underscore the varying potencies of different BP derivatives and highlight the structure-activity relationships that govern their hormonal activities.

Estrogenic and Anti-Androgenic Activities

Hydroxylated benzophenones have demonstrated notable estrogenic and anti-androgenic activities. Studies utilizing human estrogen and androgen receptor-mediated mammalian reporter gene assays have shown that the position and number of hydroxyl groups on the benzophenone backbone significantly influence these activities.

In both estrogenic and anti-androgenic assays, 2,4,4'-trihydroxybenzophenone and 2,2',4,4'-tetrahydroxybenzophenone exhibited the strongest activity, comparable to that of bisphenol A (BPA) and 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE).[\[1\]](#)[\[2\]](#) Generally, benzophenones with hydroxyl groups at the 3 or 4-position display estrogenic activity.[\[1\]](#)[\[2\]](#) The addition of a hydroxyl group at the 2-position of a 4-hydroxylated benzophenone was found to enhance estrogenic activity.[\[1\]](#)[\[2\]](#) Conversely, benzophenone itself showed little to no estrogenic activity.[\[3\]](#)[\[4\]](#)

Regarding anti-androgenic effects, many benzophenone derivatives that exhibit estrogenic activity also show anti-androgenic properties.[\[1\]](#)[\[2\]](#) A hydroxyl group at the 2-position tends to enhance anti-androgenic activity.[\[1\]](#)[\[2\]](#) It is important to note that most of these compounds displayed weak or no androgen agonistic activities.[\[1\]](#)[\[2\]](#)

The structural requirements for these hormonal activities have been further elucidated. A 4-hydroxyl group on a phenyl ring is considered essential for high hormonal activities, with the presence of other hydroxyl groups markedly altering these potencies.[\[3\]](#)[\[4\]](#)

Thyroid-Disrupting Effects

Several benzophenone analogues have been shown to interfere with the thyroid hormone axis. In vitro studies using rat pituitary (GH3) and thyroid follicle (FRTL-5) cell lines revealed that benzophenone (BP), benzophenone-1 (BP-1), benzophenone-2 (BP-2), benzophenone-3 (BP-3), and benzophenone-8 (BP-8) can alter the expression of genes involved in thyroid hormone regulation and synthesis.[\[5\]](#)[\[6\]](#)[\[7\]](#) Specifically, all tested BPs except for BP-4 down-regulated the expression of thyroid-stimulating hormone beta (Tsh β), thyrotropin-releasing hormone receptor (Trhr), and thyroid hormone receptor beta (Tr β) genes in GH3 cells.[\[5\]](#)[\[6\]](#)[\[7\]](#) In FRTL-5 cells, some BPs up-regulated the sodium-iodide symporter (Nis) and thyroglobulin (Tg) genes while down-regulating the thyroid peroxidase (Tpo) gene.[\[5\]](#)[\[6\]](#)[\[7\]](#)

In vivo studies using zebrafish embryos exposed to BP-1, BP-3, and BP-8 showed significant decreases in whole-body thyroxine (T4) and triiodothyronine (T3) levels.[\[5\]](#)[\[6\]](#)[\[7\]](#) This was accompanied by an up-regulation of genes involved in thyroid hormone metabolism, suggesting that these benzophenones may alter thyroid hormone balance by affecting both central regulation and metabolism.[\[5\]](#)[\[6\]](#)[\[7\]](#) Furthermore, benzophenone-2 has been identified as a potent inhibitor of human recombinant thyroid peroxidase (TPO) in vitro.[\[8\]](#)

Quantitative Comparison of Endocrine-Disrupting Activities

The following tables summarize the relative potencies of various benzophenone analogues from different studies.

Table 1: Estrogenic Activity of Benzophenone Analogues

Compound	Relative Potency (Compared to 17 β -estradiol)	Assay System	Reference
2,4,4'-trihydroxybenzopheno ne	High	MCF-7 cell proliferation assay	[3][4]
2,2',4,4'-tetrahydroxybenzopheno ne	High	hER α mediated mammalian reporter gene assay	[1][2]
4-hydroxybenzopheno ne	Moderate	MCF-7 cell proliferation assay	[3][4]
2,4-dihydroxybenzopheno ne	Moderate	MCF-7 cell proliferation assay	[3][4]
Benzophenone	Very Low / Inactive	MCF-7 cell proliferation assay	[3][4]

Table 2: Anti-Androgenic Activity of Benzophenone Analogues

Compound	Relative Potency (Compared to Flutamide)	Assay System	Reference
2,4,4'-trihydroxybenzopheno	High	hAR mediated mammalian reporter gene assay	[1][2]
2,2',4,4'-tetrahydroxybenzopheno	High	hAR mediated mammalian reporter gene assay	[1][2]
2,2'-dihydroxybenzopheno	Moderate	NIH3T3 cell line with androgen-responsive reporter	[3][4]
3-hydroxybenzophenone	Moderate	NIH3T3 cell line with androgen-responsive reporter	[3][4]
Benzophenone	Low	NIH3T3 cell line with androgen-responsive reporter	[3][4]

Experimental Protocols

Reporter Gene Assay for Estrogenic/Anti-Androgenic Activity

This in vitro assay is used to determine if a chemical can bind to and activate the estrogen receptor (ER) or androgen receptor (AR).

- Cell Culture and Transfection: Chinese hamster ovary (CHO) cells or human breast cancer cells (MCF-7) are cultured in appropriate media. The cells are then transfected with two plasmids: one containing the gene for the human ER α or AR, and another containing a reporter gene (e.g., luciferase) linked to a hormone response element.
- Chemical Exposure: The transfected cells are exposed to various concentrations of the test benzophenone analogue for a specified period (e.g., 24 hours). A known estrogen (17 β -

estradiol) or androgen (dihydrotestosterone, DHT) is used as a positive control. For anti-androgenic activity, cells are co-exposed to DHT and the test compound.

- Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
- Data Analysis: The luciferase activity is normalized to a control (vehicle-treated cells). The results are expressed as a fold induction compared to the control or as a percentage of the activity of the positive control.

Uterotrophic Assay for Estrogenic Activity

This *in vivo* assay assesses the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rats.

- Animal Preparation: Immature or surgically ovariectomized female rats are used for the assay. Ovariectomy removes the endogenous source of estrogens.
- Dosing: The animals are treated with the test benzophenone analogue, a positive control (e.g., ethinyl estradiol), or a vehicle control for a consecutive number of days (e.g., 3 days) via oral gavage or subcutaneous injection.
- Uterine Weight Measurement: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet and blotted weight).
- Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

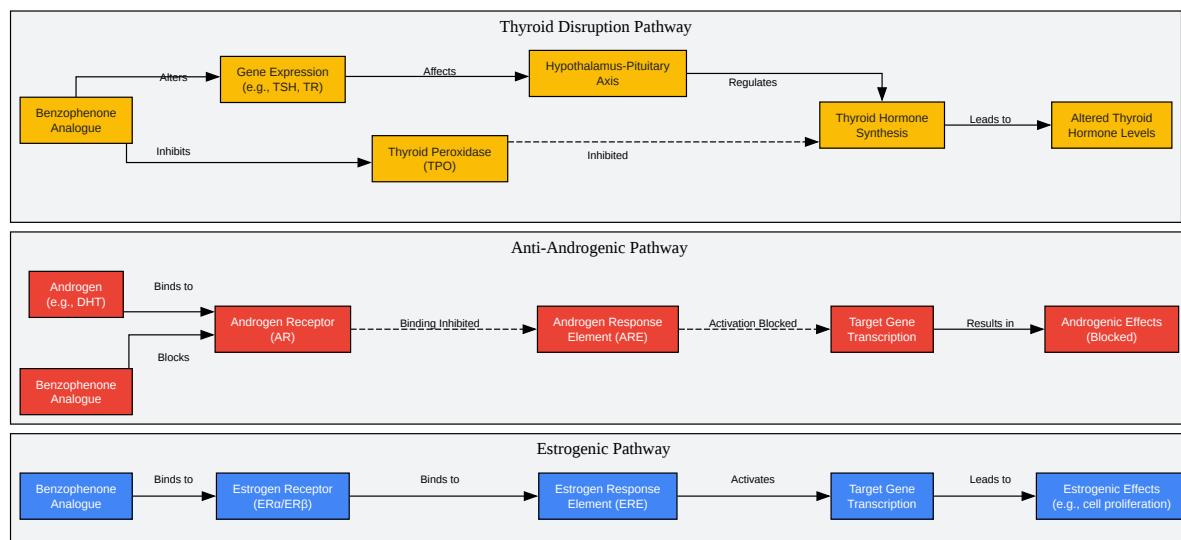
Hershberger Assay for Androgenic/Anti-Androgenic Activity

This *in vivo* assay evaluates the androgenic or anti-androgenic properties of a chemical by measuring the weights of five androgen-dependent tissues in castrated male rats.

- Animal Preparation: Peripubertal male rats are castrated to remove the endogenous source of androgens.

- Dosing: After a post-castration recovery period, the animals are treated with the test benzophenone analogue, a reference androgen (e.g., testosterone propionate), or a vehicle control for 10 consecutive days. For anti-androgenicity testing, animals are co-treated with testosterone propionate and the test compound.
- Tissue Weight Measurement: On the day after the last dose, the animals are euthanized, and the following five tissues are dissected and weighed: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
- Data Analysis: The weights of the androgen-dependent tissues in the treated groups are compared to the control groups. A significant increase in tissue weights indicates androgenic activity, while a significant decrease in testosterone-induced tissue growth indicates anti-androgenic activity.

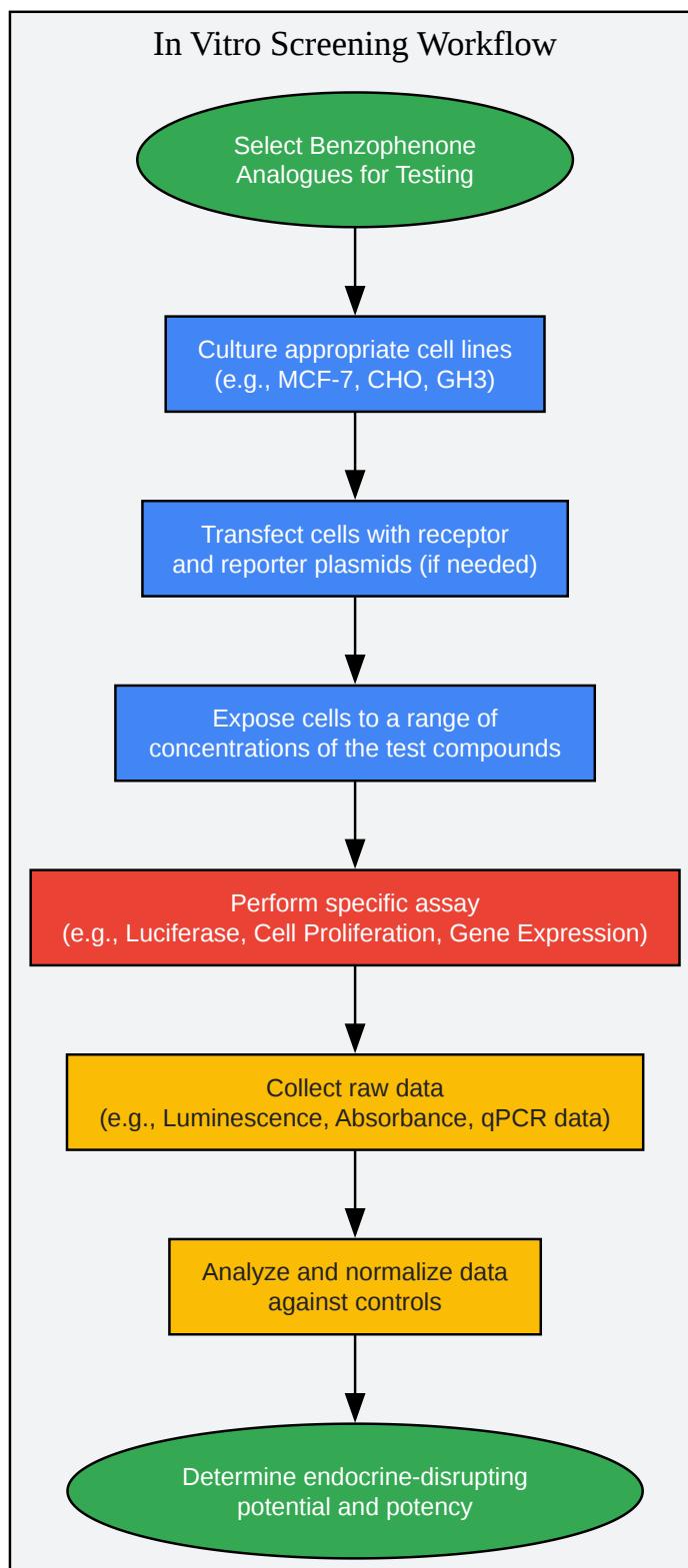
Visualizing the Mechanisms Endocrine Disruption Signaling Pathways



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Caption: Signaling pathways illustrating the mechanisms of endocrine disruption by benzophenone analogues.

General Experimental Workflow for In Vitro Endocrine Activity Screening



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Caption: A generalized workflow for in vitro screening of the endocrine-disrupting activity of chemical compounds.

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